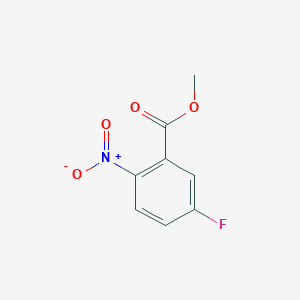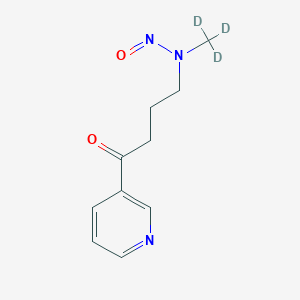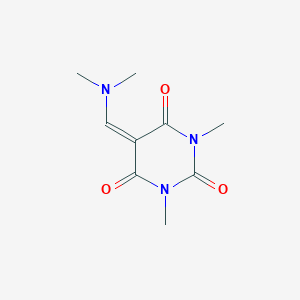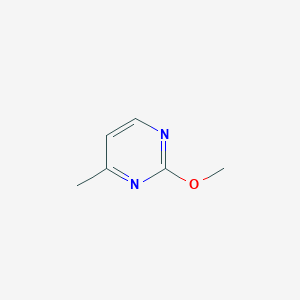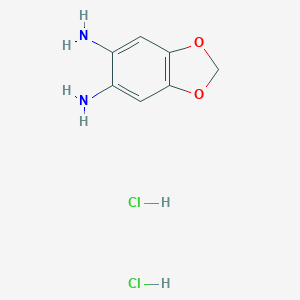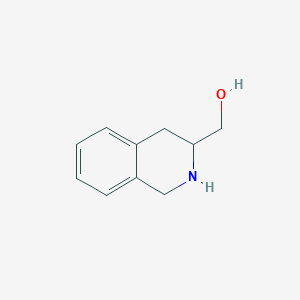
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, also known as THIQ, is an organic compound that has been studied for its potential medicinal and therapeutic applications. THIQ has a unique structure, consisting of a benzene ring with a nitrogen-containing group attached to it. It has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-diabetic agent. THIQ has also been investigated for its potential as an antioxidant, neuroprotective, and anti-bacterial agent. The synthesis method for THIQ, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in the following sections.
Scientific Research Applications
Biological Activities
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of isoquinoline alkaloids .
Medicinal Chemistry
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . These analogs have been studied for their structural–activity relationship (SAR), and their mechanism of action .
Synthetic Strategies
Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed in the scientific community . These strategies are crucial for the development of novel THIQ analogs.
C(1)-Functionalization
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been explored . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .
Precursors for Alkaloids
C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities . This has led to considerable research interest in the synthesis of these derivatives .
Antineuroinflammatory Agents
N-benzyl THIQs are known to function as antineuroinflammatory agents . This has broadened the applications of THIQ derivatives in the field of medicinal chemistry .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This has led to the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .
Inhibitors of PD-1/PD-L1 PPI
THIQ-based small-molecule inhibitors of the PD-1/PD-L1 PPI have been designed . This shows the potential of THIQ in the development of therapeutic lead compounds .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be gained from the study of [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate?
A: The study of [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate reveals key structural features of this compound. Firstly, the N-heterocycle within the structure adopts a half-chair conformation []. Secondly, a dihedral angle of 77.29° exists between the benzene rings present in the molecule []. Lastly, the crystal structure reveals the presence of three ill-defined water molecules, suggesting potential hydrogen bonding interactions within the crystal lattice []. These structural details offer valuable insights for understanding its potential interactions and applications.
Q2: Why are (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol derivatives of interest in catalysis?
A: Research indicates that (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol derivatives show promise as ligands or precursors to ligands in catalytic reactions []. These compounds, with their specific structural features, could potentially coordinate with metal centers and influence the activity and selectivity of catalysts. Further investigation into their catalytic properties and applications is an active area of research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





